molecular formula C14H20BrN3O2 B8470610 (S)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

(S)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B8470610
M. Wt: 342.23 g/mol
InChI Key: ZBJHINVCNZFKMV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C14H20BrN3O2 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19)/t11-/m0/s1

InChI Key

ZBJHINVCNZFKMV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoropyridine (1.76 mg, 10 mmol) and 3.62 g (10 mmol) of tert-butyl pyrrolidin-3-ylcarbamate were dissolved in 20 ml of N,N-dimethylformamide. Potassium carbonate (1.38 g, 10 mmol) was added to the solution, and the mixture was stirred at 100° C. for 6 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution, and the organic layer was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give 1.23 g (yield 36%) of the title compound.
Quantity
1.76 mg
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Yield
36%

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